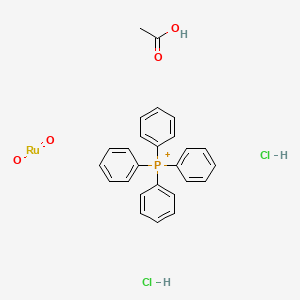
GLUTASAM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLUTASAM is a chemical compound with the molecular formula C15H21N3O13Sm-2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLUTASAM involves several steps, starting with the preparation of the core structure, followed by functionalization and purification. The synthetic routes typically involve the use of organometallic reagents such as lithium, magnesium, and zinc, which are prepared in situ through directed selective metalation reactions, halogen/metal exchange reactions, oxidative metal insertions, and transmetalation reactions . These methods allow for a wide range of cross-coupling reactions with different electrophiles, employing transition metal-catalyzed processes.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically modified strains of Corynebacterium glutamicum. The fermentation process can be carried out in batch, fed-batch, continuous, or cell recycle batch fermentation systems . The production efficiency is enhanced by optimizing the genetic stability and glutamic-acid-producing capacity of the microbial strains through mutagenesis and screening techniques.
Analyse Chemischer Reaktionen
Types of Reactions
GLUTASAM undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
GLUTASAM has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of GLUTASAM involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
GLUTASAM can be compared with other similar compounds, such as glucosamine and glutathione. While all these compounds share some structural similarities, this compound is unique in its specific functional groups and applications. For example:
Glucosamine: Primarily used in joint health supplements and as a precursor for glycosaminoglycans.
Glutathione: Involved in detoxification processes and acts as an antioxidant.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
148822-98-4 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(E)-aminomethylideneamino]thiophene-3-carboxylate](/img/structure/B1178730.png)

